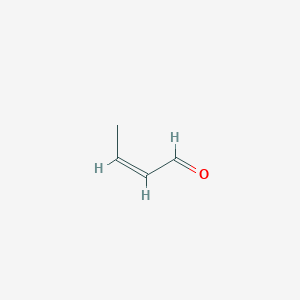
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate, also known as Vitamin E TPGS, is a water-soluble form of Vitamin E that has been widely used in scientific research. This compound has numerous applications in various fields, including pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is not fully understood. However, it is believed that the compound enhances drug solubility by forming micelles in aqueous solutions. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell stabilizes the micelle and prevents aggregation.
Biochemical and Physiological Effects:
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been shown to be safe for human consumption. It is metabolized in the liver and excreted in the urine. The compound has antioxidant properties and has been shown to protect cells from oxidative damage. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been shown to enhance the absorption of fat-soluble vitamins, such as Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate A and Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate D.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its ability to enhance the solubility and bioavailability of poorly soluble drugs. It is also relatively non-toxic and has been shown to be safe for use in humans. However, one limitation of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its high cost compared to other solubilizing agents.
Direcciones Futuras
There are numerous future directions for the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in scientific research. One area of interest is the development of new drug delivery systems using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS as an emulsifier. Another area of interest is the investigation of the antioxidant properties of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS and its potential use in the prevention of oxidative stress-related diseases. Additionally, research could be conducted on the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in the formulation of functional foods and nutraceuticals.
Métodos De Síntesis
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS can be synthesized by the esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E succinate and polyethylene glycol (PEG). The reaction is carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine. The resulting compound is then purified by column chromatography to obtain pure Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and docetaxel. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been used as an emulsifier in the formulation of liposomes, microemulsions, and nanoemulsions.
Propiedades
Número CAS |
18793-33-4 |
|---|---|
Fórmula molecular |
C9H10N2S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-19-16-21(25)20(23(26)22(19)24(27)28-7-2)15-14-18(5)12-10-11-17(3)4/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
Clave InChI |
FKDGCPOFULLHJY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




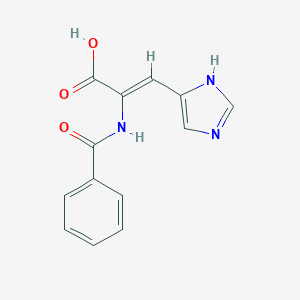
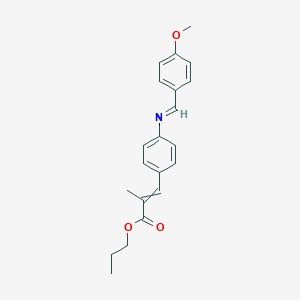
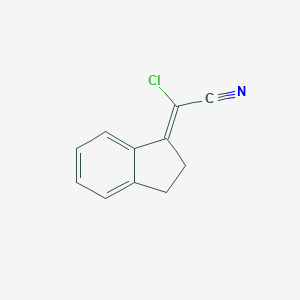
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
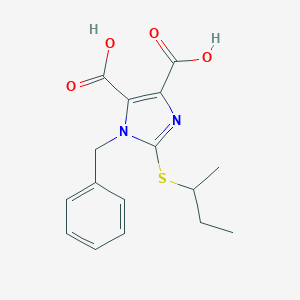
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)

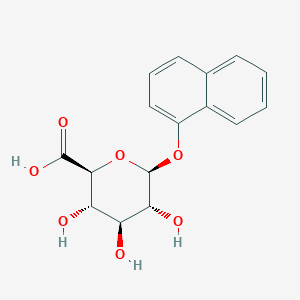

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
